![molecular formula C23H25Cl2NO2 B3975815 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride](/img/structure/B3975815.png)
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride
Overview
Description
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research. It is a beta-adrenergic receptor antagonist that has been used to study the physiological and biochemical effects of beta-blockers on various systems in the body.
Mechanism of Action
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride is a beta-adrenergic receptor antagonist. It works by blocking the beta-adrenergic receptors, which are responsible for the physiological and biochemical effects of beta-adrenergic agonists. By blocking these receptors, 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride can reduce the effects of beta-adrenergic agonists on various systems in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride depend on the system being studied. In the cardiovascular system, it can reduce heart rate and blood pressure. In the respiratory system, it can reduce airway resistance. In the nervous system, it can reduce anxiety and tremors. In cancer cells, it can inhibit cell proliferation and induce cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride in lab experiments is that it is a well-established beta-blocker with a known mechanism of action. This makes it easier to design experiments and interpret results. One limitation is that it may not be effective in all systems or cell types, so it may not be suitable for all experiments.
Future Directions
There are many future directions for the use of 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride in scientific research. One direction is to study its effects on different types of cancer cells. Another direction is to study its effects on the immune system. Another direction is to study its effects on the microbiome. Finally, it could be used in combination with other drugs to enhance its effects or reduce side effects.
Scientific Research Applications
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been used in scientific research to study the effects of beta-blockers on various systems in the body. It has been used to study the effects of beta-blockers on the cardiovascular system, respiratory system, and nervous system. It has also been used to study the effects of beta-blockers on cancer cells.
properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO2.ClH/c24-22-13-7-8-14-23(22)27-18-21(26)17-25(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20;/h1-14,21,26H,15-18H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXXAOLFLQEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=CC=C3Cl)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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